molecular formula C9H11NO2S B1334437 2,4-Dimethoxythiobenzamide CAS No. 23822-07-3

2,4-Dimethoxythiobenzamide

Cat. No. B1334437
CAS RN: 23822-07-3
M. Wt: 197.26 g/mol
InChI Key: KYGPUPQKDUNOLW-UHFFFAOYSA-N
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Description

The compound 2,4-Dimethoxythiobenzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethoxy groups and thioether functionalities. For instance, the first paper discusses a structure-activity relationship study of a series of arylsulfonamide analogs with dimethoxy groups in the context of cancer therapeutics . The second paper describes the synthesis of a medical intermediate molecule with dimethoxy and ethylthio groups, which is used in the treatment of psychotic and schizophrenic psychosis . These studies suggest that the dimethoxy and thio functionalities are of interest in medicinal chemistry for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including sulfonyl chloration, reduction, etherization, and the Vilsmeier reaction . These methods are commonly used in organic synthesis to introduce various functional groups and to construct complex molecules. The synthesis of 2,4-Dimethoxythiobenzamide would likely involve similar strategies, although the exact synthetic route would depend on the desired substitution pattern on the benzamide scaffold.

Molecular Structure Analysis

While the exact molecular structure of 2,4-Dimethoxythiobenzamide is not discussed, the papers provide insights into the importance of the substitution pattern on the aromatic ring for biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group was found to be crucial for the inhibitory effect on the HIF-1 activated transcription . This suggests that the position and nature of substituents on the aromatic ring are key factors in determining the biological activity of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include sulfonyl chloration, which introduces a sulfonyl group, and the Vilsmeier reaction, which is used to form carbon-carbon bonds . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and functionalization of 2,4-Dimethoxythiobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers highlight challenges such as poor water solubility, which can limit their pharmacological application . This implies that 2,4-Dimethoxythiobenzamide may also possess similar solubility issues, and its physical properties would need to be carefully considered when developing it for any potential applications. The papers do not provide specific data on the physical properties of 2,4-Dimethoxythiobenzamide, but they do emphasize the importance of such properties in drug development.

Scientific Research Applications

1. Agricultural and Urban Pest Control

2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dimethoxythiobenzamide, is extensively used in agriculture and urban activities for pest control. It enters natural environments either directly or indirectly. The United States, Canada, and China are leading contributors to research in this area. Studies mainly focus on its toxicology, mutagenicity, and molecular biology aspects, particularly gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Toxicological Studies

Comprehensive toxicological studies have been conducted on various forms of 2,4-D, including its acid, dimethylamine salt, and 2-ethylhexyl ester forms. These studies, conforming to Good Laboratory Practice standards, reveal that 2,4-D in all forms possesses low-to-moderate acute oral toxicity and is not well absorbed through the skin. In rats and mice, chronic exposure studies indicate that 2,4-D does not exhibit carcinogenic properties, with mild kidney toxicity being the primary toxic effect (Bus & Hammond, 2007).

3. Environmental Impact

Research on the environmental impact of 2,4-D, specifically its dissipation in field soils, has been extensive. Studies demonstrate equivalent rates of 2,4-D dissipation in soil when applied as either amine salt or ester forms, indicating that its chemical form has little effect on the rate of dissipation because they are converted rapidly to the same anionic form (Wilson, Geronimo, & Armbruster, 1997).

4. Molecular Docking Studies

Recent studies have reported the synthesis of novel compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are structurally related to 2,4-Dimethoxythiobenzamide. These studies involve molecular docking in the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral research (Patel et al., 2022).

5. Plant Hormone Mimicry

2,4-D mimics natural auxin at the molecular level, affecting sensitive dicot plants by causing abnormal growth, senescence, and plant death. Understanding the perception and signal transduction under 2,4-D treatment highlights its role as a selective herbicide and its impact on physiological processes in plants (Song, 2014).

properties

IUPAC Name

2,4-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-6-3-4-7(9(10)13)8(5-6)12-2/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGPUPQKDUNOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397423
Record name 2,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxythiobenzamide

CAS RN

23822-07-3
Record name 2,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23822-07-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AC Hachey, AD Fenton, DK Heidary… - Journal of Medicinal …, 2022 - ACS Publications
Cytochrome P450 1B1 (CYP1B1) is a potential drug target in cancer research that is overexpressed in several solid tumors but is present only at low levels in healthy tissues. Its …
Number of citations: 2 pubs.acs.org
J Shang, A Pourvali, JR Cochrane… - Australian Journal of …, 2015 - CSIRO Publishing
The AgI-promoted coupling reaction of thioamides and carboxylic acids is shown to be a useful method for the generation of unsymmetrical imides. The reaction proceeds efficiently with …
Number of citations: 10 www.publish.csiro.au
RV Venkataratnam, K Mohan - 1979
Number of citations: 1

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